AC-262536

Description

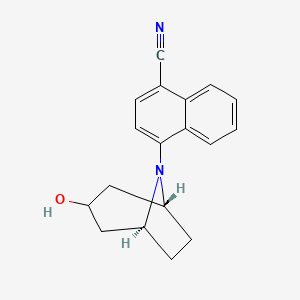

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c19-11-12-5-8-18(17-4-2-1-3-16(12)17)20-13-6-7-14(20)10-15(21)9-13/h1-5,8,13-15,21H,6-7,9-10H2/t13-,14+,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKWLNSCJYLXPF-YIONKMFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1N2C3=CC=C(C4=CC=CC=C43)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336168 | |

| Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870888-46-3 | |

| Record name | AC-262536 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870888463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AC-262536 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(3-endo-Hydroxy-8-azabicyclo(3.2.1)oct-8-yl)naphthalene-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AC-262536 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8VS41J5O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of AC-262536 on Androgen Receptors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available data. The detailed experimental protocols from the primary characterization study by Piu et al. (2008) were not accessible and are therefore summarized based on available information.

Executive Summary

AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects with a favorable safety profile in preclinical studies. Developed by Acadia Pharmaceuticals, it acts as a potent and selective partial agonist of the androgen receptor (AR).[1][2][3] This tissue-selective action, promoting muscle growth while having minimal effects on androgenic tissues like the prostate, positions this compound as a compound of interest for conditions such as muscle wasting and osteoporosis.[4][5] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, functional activity, and the preclinical evidence supporting its selective anabolic effects.

Core Mechanism of Action at the Androgen Receptor

This compound functions as a selective modulator of the androgen receptor.[6][7] Unlike traditional anabolic steroids, which are full agonists and can lead to a range of undesirable side effects, this compound exhibits partial agonism.[1][2] This means it binds to the androgen receptor and initiates a cellular response, but to a lesser degree than endogenous androgens like testosterone (B1683101).[1] This nuanced interaction is believed to be the basis for its tissue-selective effects.[8]

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for the androgen receptor, with a reported Ki value of 5 nM.[7] This affinity is comparable to or greater than some natural androgens, indicating a strong interaction with the receptor.[7] Critically, this compound shows no significant affinity for other tested receptors, highlighting its selectivity for the androgen receptor.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

| Parameter | Value | Reference |

| Binding Affinity (Ki) | 5 nM | [7] |

| Nature of Activity | Partial Agonist | [1][2] |

| In Vivo Anabolic Activity (vs. Testosterone) | Value | Reference |

| Maximal Anabolic Effect (Levator Ani Muscle) | ~66% of Testosterone | [7] |

| In Vivo Androgenic Activity (vs. Testosterone) | Value | Reference |

| Maximal Androgenic Effect (Prostate Gland) | ~27% of Testosterone | [7] |

| Anabolic:Androgenic Ratio | Approximately 2.45:1 |

| Effect on Luteinizing Hormone (LH) in Castrated Rats | Value | Reference |

| LH Suppression | Potent suppression of elevated LH levels | [1][2] |

| Dosage for 40% LH Decrease | 3 mg/kg | [6] |

| ED50 for LH Suppression | 2.8 mg/kg | [6] |

| In Vitro Activity in LNCaP Prostate Cancer Cells | Value | Reference |

| Effect | Functional antagonist | [6] |

| Inhibition of DHT-induced proliferation (at 100 nM) | 47.2 ± 12.2% | [6] |

| Inhibition of DHT-induced proliferation (at 1 µM) | 50.7 ± 7.6% | [6] |

Experimental Protocols Overview

While the full detailed experimental protocols from the primary literature were not accessible, the following is a summary of the methodologies used based on available abstracts and secondary sources.

In Vitro Characterization

-

Functional Cell-Based Assays: The initial identification and characterization of this compound were performed using a functional cell-based assay.[1][2] These assays typically involve cells that are engineered to express the human androgen receptor and a reporter gene (e.g., luciferase) linked to an androgen-responsive promoter. The activity of the compound as an agonist or antagonist is determined by measuring the expression of the reporter gene.

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for the androgen receptor, competitive radioligand binding assays were likely conducted. These assays measure the ability of the unlabeled compound (this compound) to displace a radiolabeled ligand that is known to bind to the androgen receptor.

In Vivo Efficacy and Selectivity

-

Animal Model: A 2-week chronic study was conducted in castrated male rats.[1][2] Castration induces muscle atrophy and an increase in luteinizing hormone (LH) levels, providing a model to assess both the anabolic and hormonal effects of the compound.

-

Anabolic Activity Assessment: The primary endpoint for anabolic activity was the measurement of the wet weight of the levator ani muscle, a well-established indicator of the anabolic effects of androgens in this model.[1][2]

-

Androgenic Activity Assessment: The androgenic effects were evaluated by measuring the wet weights of the prostate and seminal vesicles.[1][2] The lower impact on these tissues compared to testosterone demonstrates the tissue selectivity of this compound.

-

Hormonal Activity Assessment: The effect on the hypothalamic-pituitary-gonadal (HPG) axis was assessed by measuring the suppression of elevated plasma LH levels.[1][2]

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound at the Androgen Receptor

Caption: Signaling pathway of this compound as a partial agonist of the androgen receptor.

Experimental Workflow for Characterization of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. pubs.acs.org [pubs.acs.org]

AC-262536: A Technical Overview of its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-262536, also known as Accadrine, is a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals.[1][2] It emerged from research efforts seeking to create compounds with the anabolic benefits of androgens, such as testosterone, but with a significantly reduced profile of androgenic side effects. This document provides a comprehensive technical overview of the discovery, mechanism of action, and developmental history of this compound, based on available preclinical data. It is intended for professionals in the fields of pharmaceutical research and drug development.

Discovery and Chemical Profile

The discovery of this compound was the result of research and development initiatives at Acadia Pharmaceuticals aimed at identifying novel, orally bioavailable SARMs.[1][3][4] The objective was to find a compound that could provide the therapeutic benefits of anabolic steroids, such as promoting muscle mass and bone density, while minimizing undesirable androgenic effects like prostatic hypertrophy and virilization.[3]

This compound is chemically classified as a naphthalene (B1677914) derivative.[2] It possesses endo-exo isomerism, with the endo form being the biologically active isomer.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-[(1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile |

| Other Names | Accadrine, Demexiptiline |

| CAS Number | 870888-46-3 |

| Chemical Formula | C18H18N2O |

| Molecular Weight | 278.355 g/mol |

Mechanism of Action

This compound functions as a potent, selective partial agonist of the androgen receptor (AR).[1][2] Unlike testosterone, which is a full agonist, this compound activates the AR to a lesser degree.[5] This partial agonism is a key feature of its tissue-selective activity. It demonstrates a high binding affinity for the AR with a dissociation constant (Ki) of 5 nM, showing no significant affinity for other tested steroid hormone receptors.[1][3]

Upon binding to the AR in target tissues like muscle and bone, the this compound-AR complex translocates to the nucleus and modulates the transcription of androgen-responsive genes. This process stimulates anabolic pathways, such as increased protein synthesis, leading to muscle growth (hypertrophy) and has been shown to enhance the differentiation of stem cells into muscle cells.[6]

References

AC-262536: A Technical Whitepaper on a Novel Selective Androgen Receptor Modulator as a Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical studies. It acts as a partial agonist to the androgen receptor (AR), exhibiting tissue-selective anabolic effects with a markedly lower propensity for androgenic side effects compared to traditional anabolic steroids. This document provides a comprehensive technical overview of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing key biological pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of next-generation androgenic compounds.

Introduction

The therapeutic application of androgens is often limited by their undesirable androgenic effects, such as prostatic hypertrophy and virilization. Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to overcome these limitations by eliciting tissue-selective anabolic effects. This compound, developed by Acadia Pharmaceuticals, has emerged as a noteworthy SARM due to its distinct pharmacological profile as a partial agonist of the androgen receptor.[1] This partial agonism is hypothesized to be a key factor in its favorable anabolic-to-androgenic ratio.[2] This whitepaper will delve into the core scientific data and methodologies associated with the characterization of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, providing a comparative perspective on its binding affinity and in vivo efficacy.

Table 1: In Vitro Binding Affinity of this compound

| Compound | Receptor | Binding Affinity (Ki) |

| This compound | Androgen Receptor | 5 nM[1] |

Table 2: In Vivo Anabolic and Androgenic Effects in a Castrated Rat Model (14-Day Study)

| Treatment Group | Dose | Anabolic Effect (Levator Ani Muscle Weight Increase) | Androgenic Effect (Prostate Weight Increase) | Luteinizing Hormone (LH) Suppression |

| This compound | 3 mg/kg | Significant increase | Minimal | ~40% decrease in elevated levels[3] |

| This compound | 10 mg/kg | Dose-dependent increase | Minimal | Data not available |

| This compound | 30 mg/kg | ~66% of Testosterone's effect[1] | ~27% of Testosterone's effect[1] | Data not available |

| Testosterone (B1683101) | Not specified | 100% (Reference) | 100% (Reference) | Significant suppression |

Experimental Protocols

This section outlines the generalized methodologies for the key experiments cited in the characterization of this compound. These protocols are based on standard practices in the field and may require optimization for specific laboratory conditions.

Androgen Receptor Binding Assay (Ki Determination)

This assay is performed to determine the binding affinity of a test compound to the androgen receptor.

-

Preparation of Receptor Source: A recombinant human androgen receptor ligand-binding domain (AR-LBD) or cytosol prepared from rat ventral prostates can be used.[4]

-

Radioligand Preparation: A radiolabeled androgen, such as [³H]-Mibolerone, is prepared in an appropriate assay buffer.[4]

-

Competition Assay Setup:

-

Total Binding: Wells containing the AR source and the radioligand.

-

Non-specific Binding: Wells containing the AR source, radioligand, and a saturating concentration of a non-labeled androgen (e.g., dihydrotestosterone) to determine background binding.[4]

-

Test Compound: Wells containing the AR source, radioligand, and serial dilutions of this compound.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Separation: Bound and unbound radioligand are separated using a method such as filtration or precipitation with hydroxyapatite.[4]

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Androgen Receptor Agonist Activity)

This assay determines the ability of a compound to activate the androgen receptor and initiate downstream signaling. A common method is the luciferase reporter assay.

-

Cell Culture: A suitable cell line that expresses the androgen receptor (e.g., PC-3, LNCaP) is cultured.

-

Transfection: The cells are transiently transfected with two plasmids:

-

An androgen receptor expression vector.

-

A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., MMTV).

-

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound or a reference androgen (e.g., DHT).

-

Cell Lysis: After an incubation period, the cells are lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The intensity of the light produced is proportional to the level of androgen receptor activation.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal response).

In Vivo Model for Anabolic and Androgenic Activity (Castrated Rat Model)

This model is the gold standard for assessing the tissue-selective effects of SARMs.

-

Animal Model: Male rats are surgically castrated to remove the endogenous source of androgens.

-

Acclimatization: The animals are allowed to recover from surgery and acclimatize to the housing conditions.

-

Dosing: The castrated rats are then treated with this compound (e.g., at doses of 3, 10, and 30 mg/kg), a vehicle control, or a reference androgen (e.g., testosterone propionate) for a specified period (e.g., 14 days).[3]

-

Tissue Harvesting: At the end of the treatment period, the animals are euthanized, and target tissues are carefully dissected and weighed.

-

Anabolic activity: The weight of the levator ani muscle is measured.

-

Androgenic activity: The weights of the prostate gland and seminal vesicles are measured.[5]

-

-

Hormone Level Analysis: Blood samples are collected to measure serum levels of hormones such as Luteinizing Hormone (LH).

-

Data Analysis: The organ weights are normalized to the body weight of the animals. The effects of this compound are then compared to those of the vehicle control and the reference androgen to determine its anabolic and androgenic potency and selectivity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental processes discussed in this whitepaper.

Caption: Androgen Receptor Signaling Pathway of this compound.

Caption: Workflow for Androgen Receptor Binding Assay.

Caption: Experimental Workflow for the Castrated Rat Model.

Conclusion

This compound demonstrates a compelling profile as a selective androgen receptor modulator with partial agonist activity. The quantitative data clearly indicate its high affinity for the androgen receptor and its ability to produce significant anabolic effects in muscle tissue with substantially reduced androgenic impact on the prostate. The experimental protocols outlined provide a foundational framework for the further investigation and characterization of this and similar compounds. The continued exploration of this compound and other SARMs holds significant promise for the development of novel therapeutics for a range of conditions, including muscle wasting diseases, osteoporosis, and hypogonadism, offering the potential for improved safety and efficacy over existing androgen therapies. Further research is warranted to fully elucidate the long-term safety and efficacy of this compound in clinical settings.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Preclinical Profile of AC-262536: A Selective Androgen Receptor Modulator

An In-Depth Technical Guide for Researchers and Drug Development Professionals

AC-262536, a non-steroidal selective androgen receptor modulator (SARM), has emerged as a compound of interest in preclinical research due to its potential to elicit the anabolic benefits of androgens with a greater degree of tissue selectivity, thereby minimizing androgenic side effects. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing its mechanism of action and experimental workflows.

Core Pharmacological Data

The preclinical evaluation of this compound has centered on its binding affinity for the androgen receptor (AR), its functional activity as a partial agonist, and its in vivo efficacy in animal models. The data consistently demonstrates a favorable profile, with potent anabolic activity in muscle tissue and significantly reduced androgenic effects on the prostate.

In Vitro Profile

This compound exhibits a high binding affinity for the androgen receptor. In functional assays, it acts as a partial agonist, meaning it activates the receptor but to a lesser degree than the endogenous androgen, testosterone (B1683101).[1] An interesting dichotomy has been observed in prostate cancer cell lines, where it can act as a functional antagonist.[2]

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Cell Line/Assay Condition |

| Binding Affinity (Ki) | 5 nM | Not specified |

| Functional Activity | Partial Agonist | Not specified |

| Antagonistic Activity | 47.2 ± 12.2% inhibition of DHT-induced proliferation at 100 nM | LNCaP cells |

| Antagonistic Activity | 50.7 ± 7.6% inhibition of DHT-induced proliferation at 1 µM | LNCaP cells |

In Vivo Efficacy in a Castrated Rat Model

Preclinical studies in a castrated rat model, a standard for assessing androgenic and anabolic activity, have demonstrated the tissue-selective effects of this compound. The compound has been shown to significantly increase the weight of the levator ani muscle, an indicator of anabolic activity, while having a much weaker effect on the prostate and seminal vesicles, which are markers of androgenic activity.[3][4] Furthermore, this compound effectively suppresses elevated luteinizing hormone (LH) levels, a characteristic of androgen receptor activation in the pituitary.[2][3]

Table 2: In Vivo Efficacy of this compound in Castrated Male Rats (14-day study)

| Parameter | This compound (30 mg/kg) | Testosterone |

| Anabolic Activity (Levator Ani Muscle Weight) | ~66% of Testosterone's maximal effect | 100% |

| Androgenic Activity (Prostate Gland Weight) | ~27% of Testosterone's maximal effect | 100% |

| Luteinizing Hormone (LH) Suppression (ED50) | 2.8 mg/kg | Not reported |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound are not extensively published. However, based on standard methodologies in the field, the following sections outline representative protocols for the key assays used to characterize this SARM.

Radioligand Binding Assay (Representative Protocol)

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the binding affinity of this compound for the androgen receptor.

Materials:

-

Androgen receptor preparation (e.g., from rat prostate or recombinant human AR)

-

Radioligand (e.g., [3H]-Mibolerone or other high-affinity AR ligand)

-

This compound at various concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

The androgen receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with cold assay buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Cell-Based Assay (Representative Protocol)

This type of assay is used to determine whether a compound that binds to a receptor acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at the androgen receptor.

Materials:

-

A mammalian cell line (e.g., CHO, HEK293) stably co-transfected with the human androgen receptor and a reporter gene construct (e.g., luciferase) under the control of an androgen-responsive promoter.

-

Cell culture medium and reagents.

-

This compound at various concentrations.

-

A known AR agonist (e.g., testosterone or dihydrotestosterone) for antagonist testing.

-

Lysis buffer and luciferase assay substrate.

-

Luminometer.

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

For agonist testing, cells are treated with increasing concentrations of this compound.

-

For antagonist testing, cells are co-treated with a fixed concentration of an AR agonist and increasing concentrations of this compound.

-

After an incubation period (e.g., 24 hours), the cells are lysed.

-

The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

-

The data is analyzed to determine the EC50 (for agonist activity) or IC50 (for antagonist activity) of this compound.

In Vivo Efficacy in a Castrated Rat Model (Representative Protocol)

This animal model is the gold standard for assessing the anabolic and androgenic properties of a compound in a living organism.

Objective: To evaluate the in vivo anabolic and androgenic effects of this compound.

Animals:

-

Orchidectomized (castrated) male Sprague-Dawley rats. Animals are allowed to recover for a period (e.g., 7-14 days) to allow for the regression of androgen-dependent tissues.

Treatment:

-

Animals are randomly assigned to treatment groups: Vehicle control, Testosterone (positive control), and various dose levels of this compound.

-

The compounds are administered daily for a specified duration (e.g., 14 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

Endpoints:

-

Body Weight: Monitored throughout the study.

-

Tissue Weights: At the end of the study, animals are euthanized, and specific tissues are carefully dissected and weighed.

-

Anabolic indicator: Levator ani muscle.

-

Androgenic indicators: Ventral prostate and seminal vesicles.

-

-

Hormone Levels: Blood samples are collected to measure serum levels of luteinizing hormone (LH).

Data Analysis:

-

The weights of the target tissues are normalized to body weight.

-

Statistical analysis is performed to compare the effects of this compound to the vehicle and testosterone control groups.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Androgen Receptor Signaling Pathway Activated by this compound.

Caption: Experimental Workflow for an In Vitro Functional Assay.

Caption: Logical Relationship of Preclinical Evaluation Stages.

Pharmacokinetics and Safety Pharmacology

Detailed preclinical pharmacokinetic and safety pharmacology data for this compound in rodent models are not extensively available in the public domain. Studies in horses have identified several phase I metabolites and have shown that the parent compound and its metabolites are primarily found as glucuronide conjugates in urine and plasma.[5] The lack of comprehensive public data on absorption, distribution, metabolism, excretion (ADME), and safety pharmacology in preclinical species represents a significant data gap for a complete developmental profile.

Conclusion

This compound demonstrates a compelling preclinical pharmacological profile as a selective androgen receptor modulator. Its high binding affinity for the androgen receptor, coupled with its partial agonist activity, translates to significant anabolic effects in muscle with a favorable separation from androgenic effects on the prostate in a validated animal model. While the publicly available data on its pharmacokinetics and safety pharmacology are limited, the existing efficacy data suggest its potential as a therapeutic agent for conditions such as muscle wasting. Further research and disclosure of more comprehensive preclinical data will be crucial for its continued development and potential translation to clinical applications.

References

- 1. AC-262,536 - Wikipedia [en.wikipedia.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. umbrellalabs.is [umbrellalabs.is]

- 5. Equine metabolism of the selective androgen receptor modulator this compound in vitro and in urine, plasma and hair following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

AC-262536: A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical architecture, pharmacological profile, and experimental evaluation of the selective androgen receptor modulator, AC-262536.

This technical guide provides a detailed overview of this compound, a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and scientific understanding of this compound. This document synthesizes key data on its chemical structure, properties, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

This compound, also known as Accadrine, is a synthetic, non-steroidal molecule designed to selectively target the androgen receptor (AR).[1] Chemically, it is a naphthalene (B1677914) derivative and possesses endo-exo isomerism, with the endo form being the biologically active isomer.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[(1R,3S,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]naphthalene-1-carbonitrile[1] |

| CAS Number | 870888-46-3 (endo form)[1] |

| Molecular Formula | C₁₈H₁₈N₂O[1] |

| Molar Mass | 278.355 g/mol [1] |

| SMILES | OC1C[C@@H]2CC--INVALID-LINK--N2c3ccc(C#N)c4ccccc34[1] |

| InChI Key | ATKWLNSCJYLXPF-FICVDOATSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid |

| Purity | ≥98% |

| Solubility | Soluble in DMSO |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months |

Pharmacological Properties and Mechanism of Action

This compound is a selective androgen receptor modulator (SARM) that acts as a partial agonist for the androgen receptor.[1][2] Its mechanism of action involves binding to the AR and modulating its activity in a tissue-selective manner, aiming to elicit the anabolic benefits of androgens with reduced androgenic side effects.[3][4]

Table 3: Pharmacodynamic Profile of this compound

| Parameter | Value | Reference Compound |

| Binding Affinity (Ki) | 5 nM[1] | Testosterone (B1683101) (29 nM), DHT (10 nM)[1] |

| Receptor Selectivity | No significant affinity for 47 other nuclear receptors tested[1] | - |

| Anabolic Activity | ~66% of testosterone's maximal effect (levator ani muscle)[1] | Testosterone |

| Androgenic Potency | ~27% of testosterone's maximal effect (prostate gland)[1] | Testosterone |

| Luteinizing Hormone (LH) Suppression | Significant suppression in castrated rats[2] | - |

Signaling Pathway

This compound exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. In tissues like muscle, this leads to an anabolic response. Its partial agonism may contribute to its tissue-selective effects, potentially by recruiting different co-regulators to the AR complex compared to full agonists like testosterone.

Caption: this compound signaling pathway in a target cell.

Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound, based on published methodologies.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to the androgen receptor.

Methodology:

-

Preparation of Reagents:

-

Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

-

Radioligand: [³H]-Mibolerone (a high-affinity synthetic androgen).

-

Androgen Receptor Source: Cytosol extract from cells overexpressing the human AR.

-

Test Compound: Serial dilutions of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, combine the androgen receptor preparation, [³H]-Mibolerone, and varying concentrations of this compound or a control compound.

-

Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

-

Separate bound from free radioligand by filtration through a glass fiber filter mat.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Cell-Based Functional Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate the androgen receptor and induce gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293) in appropriate media.

-

Co-transfect the cells with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., MMTV).

-

-

Compound Treatment:

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with varying concentrations of this compound or a reference agonist (e.g., testosterone) for 18-24 hours.

-

-

Luciferase Activity Measurement:

-

Lyse the cells to release the luciferase enzyme.

-

Add a luciferase substrate to the cell lysate.

-

Measure the luminescence produced using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control for cell viability.

-

Plot the normalized luciferase activity against the compound concentration.

-

Determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response).

-

In Vivo Anabolic and Androgenic Activity in Castrated Male Rats

This animal model assesses the tissue-selective effects of this compound.

Methodology:

-

Animal Model:

-

Use surgically castrated male Sprague-Dawley rats.

-

Allow the animals to recover for a period (e.g., one week) to ensure the regression of androgen-dependent tissues.

-

-

Dosing:

-

Administer this compound, testosterone propionate (B1217596) (positive control), or vehicle (control) to the rats daily for a specified period (e.g., 14 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).

-

-

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the animals.

-

Dissect and weigh the levator ani muscle (anabolic effect), prostate gland, and seminal vesicles (androgenic effects).

-

Collect blood samples to measure serum luteinizing hormone (LH) levels.

-

-

Data Analysis:

-

Compare the weights of the target tissues and LH levels between the different treatment groups.

-

Calculate the anabolic and androgenic potency of this compound relative to the testosterone-treated group.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical characterization of a SARM like this compound.

Caption: Preclinical workflow for SARM characterization.

Conclusion

This compound is a potent and selective androgen receptor modulator with a distinct pharmacological profile characterized by significant anabolic effects and reduced androgenic activity in preclinical models. Its ability to selectively stimulate muscle growth while having a lesser impact on prostate and seminal vesicles highlights its potential as a therapeutic agent for conditions such as muscle wasting diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working on the development and understanding of SARMs. Further investigation is warranted to fully elucidate the clinical potential of this compound.

References

- 1. Development of Selective Androgen Receptor Modulators (SARMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of AC-262536 on Bone Density in Animal Models: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AC-262536 is a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals that has demonstrated significant anabolic effects in preclinical studies. As a partial agonist of the androgen receptor, this compound exhibits tissue-selective activity, with a primary focus on muscle and bone. While the foundational research points towards a positive impact on bone health, a comprehensive review of publicly available literature reveals a notable absence of specific quantitative data on bone mineral density (BMD) or bone histomorphometry from dedicated animal studies. This guide synthesizes the available information on this compound's mechanism of action, details from the key preclinical study in a relevant animal model, and discusses the implications for its potential role in bone health.

Introduction: The Promise of SARMs for Bone Health

Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutic agents designed to elicit the anabolic benefits of androgens in target tissues like muscle and bone, while minimizing the androgenic side effects in other tissues, such as the prostate and skin.[1] Androgens are known to play a crucial role in maintaining bone mass by influencing the activity of both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). By selectively targeting androgen receptors in bone, SARMs like this compound are being investigated as potential treatments for osteoporosis and other bone-wasting conditions.[1]

This compound: Mechanism of Action

This compound acts as a partial agonist for the androgen receptor with a high affinity (Ki of 5 nM).[2] Unlike testosterone (B1683101), which is a full agonist, the partial agonism of this compound is thought to contribute to its tissue-selective effects. The binding of this compound to the androgen receptor initiates a cascade of downstream signaling events that can modulate gene expression related to bone formation and resorption.

Signaling Pathway of Androgen Receptor Activation in Bone

The activation of the androgen receptor in osteoblasts is a key mechanism through which androgens and SARMs exert their anabolic effects on bone. The following diagram illustrates the generalized signaling pathway.

Caption: Generalized Androgen Receptor Signaling Pathway in Osteoblasts.

Preclinical Evidence in Animal Models

The primary preclinical study evaluating the in vivo effects of this compound was conducted by Piu et al. and published in 2008.[3] While the full text of this seminal paper is not widely available, abstracts and citing articles provide key insights into the experimental design and qualitative outcomes.

Experimental Protocol: Castrated Male Rat Model

The study utilized a castrated (orchiectomized) male rat model. This is a well-established and relevant model for studying male osteoporosis, as the removal of the testes eliminates the primary source of endogenous testosterone, leading to bone loss.

A hypothetical experimental workflow, based on typical SARM studies, is depicted below.

Caption: Hypothetical Experimental Workflow for Preclinical SARM Studies.

Summary of Findings (Qualitative)

The available information from the Piu et al. (2008) study indicates that this compound demonstrated significant anabolic effects on muscle tissue while exhibiting minimal androgenic effects on the prostate. Specifically, in castrated male rats, a 2-week treatment with this compound led to:

-

Increased Anabolic Activity: A dose-dependent increase in the weight of the levator ani muscle, reaching approximately 66% of the effect of testosterone at the highest dose.[2]

-

Reduced Androgenic Activity: A significantly weaker effect on the prostate and seminal vesicle weights compared to testosterone, reaching only about 27% of testosterone's effect.[2]

-

Suppression of Luteinizing Hormone (LH): this compound effectively suppressed the elevated LH levels that occur following castration, with an ED50 of 2.8 mg/kg.[4]

While the study is often cited as demonstrating "bone-promoting effects," specific quantitative data to support this claim, such as changes in bone mineral density, bone volume fraction (BV/TV), or other histomorphometric parameters, are not available in the public domain.[1][5]

Quantitative Data on this compound and Bone Density

A thorough review of the scientific literature, including primary research articles, reviews, and patent databases, did not yield any publicly available quantitative data on the effects of this compound on bone density in animal models. The table below is presented as a template for the type of data that would be expected from such studies, but it is important to note that the values are placeholders and not actual experimental results for this compound.

| Treatment Group | Dose (mg/kg/day) | Change in Femoral BMD (%) | Change in Lumbar Spine BMD (%) | Change in Trabecular BV/TV (%) |

| Sham + Vehicle | - | Data Not Available | Data Not Available | Data Not Available |

| Castrated + Vehicle | - | Data Not Available | Data Not Available | Data Not Available |

| Castrated + this compound | 3 | Data Not Available | Data Not Available | Data Not Available |

| Castrated + this compound | 10 | Data Not Available | Data Not Available | Data Not Available |

| Castrated + this compound | 30 | Data Not Available | Data Not Available | Data Not Available |

| Castrated + Testosterone | N/A | Data Not Available | Data Not Available | Data Not Available |

BMD: Bone Mineral Density; BV/TV: Bone Volume/Total Volume.

Discussion and Future Directions

The preclinical data on this compound strongly suggest a favorable anabolic profile with tissue selectivity for muscle over the prostate. The qualitative mentions of "bone-promoting effects" are encouraging and align with the known mechanism of action of androgens and SARMs on bone metabolism. However, the lack of specific, quantitative data on bone density parameters is a significant gap in the publicly available scientific literature.

For a comprehensive understanding of this compound's potential as a therapeutic agent for osteoporosis or other bone-related conditions, further studies are required to quantify its effects on:

-

Bone mineral density at various skeletal sites (e.g., femur, spine).

-

Trabecular and cortical bone microarchitecture using techniques like micro-computed tomography (µCT).

-

Bone turnover markers in serum and urine (e.g., P1NP, CTX).

-

Biomechanical strength of bone.

Such data would be crucial for establishing a clear dose-response relationship and for comparing the osteoanabolic efficacy of this compound to existing therapies.

Conclusion

This compound remains a compound of significant interest in the field of SARMs due to its demonstrated anabolic selectivity in preclinical models. While its potential to positively impact bone density is supported by its mechanism of action and qualitative descriptions in the literature, the absence of publicly available quantitative data from animal studies on bone parameters prevents a definitive assessment of its efficacy in this regard. Future research providing this critical data will be essential for advancing the development of this compound for the treatment of bone-wasting diseases.

References

An In-Depth Technical Guide to the Tissue Selectivity of AC-262536

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tissue-selective properties of AC-262536, a non-steroidal selective androgen receptor modulator (SARM). By examining its differential effects on anabolic and androgenic tissues, this document serves as a resource for researchers and professionals in the field of drug development. The guide details the quantitative data from preclinical studies, outlines the experimental methodologies employed, and visualizes the underlying molecular mechanisms.

Core Concept: Tissue Selectivity of this compound

This compound is a selective androgen receptor modulator designed to elicit the anabolic benefits of androgens in tissues like skeletal muscle while minimizing the androgenic side effects in tissues such as the prostate.[1][2] This tissue selectivity is the cornerstone of its therapeutic potential. The compound acts as a partial agonist of the androgen receptor (AR), which is believed to contribute to its favorable anabolic-to-androgenic ratio.[3][4]

Quantitative Data on Tissue Selectivity

The tissue selectivity of this compound has been primarily evaluated in preclinical studies using a castrated rat model. In this model, the anabolic activity is typically measured by the increase in weight of the levator ani muscle, while androgenic activity is assessed by the weight of the prostate and seminal vesicles.

Table 1: In Vivo Activity of this compound in Castrated Male Rats (2-Week Study)

| Treatment Group | Dose | Levator Ani Muscle Weight (mg) | Prostate Weight (mg) | Seminal Vesicle Weight (mg) |

| Vehicle (Control) | - | ~70 | ~20 | ~15 |

| Testosterone (B1683101) Propionate (TP) | 0.5 mg/day | ~255 | ~200 | ~450 |

| This compound | 3 mg/kg | Significant increase vs. vehicle | No significant increase vs. vehicle | No significant increase vs. vehicle |

| This compound | 10 mg/kg | - | ~55 | - |

| This compound | 30 mg/kg | ~192 | ~54 | - |

Data compiled from multiple sources. Absolute values are approximate and serve for comparative purposes.

Table 2: Comparative Efficacy and Potency of this compound

| Parameter | This compound | Testosterone |

| Anabolic Activity (Levator Ani) | ~66% of Testosterone's maximal effect | 100% |

| Androgenic Activity (Prostate) | ~27% of Testosterone's maximal effect | 100% |

| Anabolic:Androgenic Ratio | ~2.45:1 | 1:1 |

| Androgen Receptor Binding Affinity (Ki) | 5 nM | 29 nM |

This data highlights the significant dissociation between the anabolic and androgenic effects of this compound compared to testosterone.[1][4][5]

Experimental Protocols

The primary in vivo assay used to determine the tissue selectivity of SARMs like this compound is a variation of the Hershberger bioassay.

Protocol: In Vivo Assessment of Anabolic and Androgenic Activity in Castrated Male Rats

1. Animal Model:

-

Species: Male Sprague-Dawley or Wistar rats.

-

Age: Peripubertal (approximately 42 days old).

-

Initial State: Animals are surgically castrated to remove endogenous androgen production. A recovery period of 7-14 days is allowed post-castration.

2. Experimental Groups:

-

Vehicle control group (e.g., administered polyethylene (B3416737) glycol).

-

Positive control group (e.g., administered testosterone propionate).

-

Multiple this compound dose groups (e.g., 3, 10, 30 mg/kg/day).

3. Dosing Regimen:

-

Route of Administration: Typically oral gavage or subcutaneous injection.

-

Frequency: Once daily.

-

Duration: 10 to 14 consecutive days.

4. Tissue Collection and Measurement:

-

Approximately 24 hours after the final dose, animals are euthanized.

-

The following tissues are carefully dissected, cleared of adhering fat and connective tissue, and weighed to the nearest 0.1 mg:

-

Anabolic Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate and seminal vesicles.

-

5. Data Analysis:

-

Tissue weights are normalized to body weight.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of different treatment groups to the vehicle control.

-

The relative anabolic and androgenic potency is calculated by comparing the dose-response curves of this compound to that of the positive control (testosterone propionate).

Experimental Workflow for Assessing Tissue Selectivity

Caption: Workflow of the in vivo castrated rat model for evaluating SARM tissue selectivity.

Signaling Pathways and Mechanism of Action

The tissue selectivity of this compound is attributed to its unique interaction with the androgen receptor and the subsequent downstream signaling events. As a partial agonist, this compound is thought to induce a specific conformational change in the AR, which leads to the differential recruitment of co-regulator proteins in a tissue-specific manner.

In anabolic tissues like skeletal muscle, the this compound-AR complex is believed to preferentially recruit co-activators that promote the transcription of genes involved in muscle growth and protein synthesis. Conversely, in androgenic tissues like the prostate, the complex may fail to recruit key co-activators necessary for the full androgenic response, or it may even recruit co-repressors, thus limiting the expression of genes associated with prostate proliferation.

Androgen Receptor Signaling Pathway: Muscle vs. Prostate

Caption: Differential AR signaling by this compound in muscle versus prostate tissue.

Logical Relationships in Tissue-Selective Action

The tissue-selective action of this compound can be understood as a series of cause-and-effect relationships, starting from its molecular interaction with the AR and culminating in a physiological response.

Logical Flow of this compound Tissue Selectivity

Caption: Causal chain illustrating the mechanism of this compound's tissue-selective effects.

Conclusion

The available preclinical data strongly support the tissue-selective anabolic effects of this compound. Its ability to stimulate muscle growth with significantly less impact on the prostate compared to testosterone underscores its potential as a therapeutic agent for conditions such as muscle wasting and sarcopenia. The underlying mechanism, rooted in its partial agonism of the androgen receptor and subsequent differential co-regulator recruitment, provides a compelling model for its observed tissue specificity. Further research, including clinical trials, is necessary to fully elucidate its efficacy and safety profile in humans. This guide provides a foundational understanding for professionals engaged in the ongoing investigation and development of selective androgen receptor modulators.

References

AC-262536: A Potential Novel Avenue in Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic strategies. Selective Androgen Receptor Modulators (SARMs) are emerging as a promising class of compounds with the potential to confer neuroprotection. This document provides a comprehensive overview of the preclinical rationale for investigating the SARM AC-262536 as a potential therapeutic agent in Alzheimer's disease research. While direct experimental evidence for this compound in AD is currently limited, this guide synthesizes data from related SARMs to build a strong theoretical framework and propose concrete experimental avenues. We will delve into the molecular mechanisms, present key preclinical data from analogous compounds, and provide detailed experimental protocols to guide future research in this innovative area.

Introduction: The Rationale for SARMs in Alzheimer's Disease

Androgens have established neuroprotective roles, but their therapeutic application is hampered by undesirable side effects. SARMs offer a promising alternative by selectively targeting androgen receptors in a tissue-specific manner, potentially exerting beneficial anabolic and neuroprotective effects while minimizing androgenic side effects. The decline of androgens with age is correlated with an increased risk for neurodegenerative diseases, including Alzheimer's. Research into other SARMs, such as RAD140 and ACP-105, has demonstrated their capacity to protect neurons from amyloid-beta (Aβ) induced toxicity and improve cognitive function in preclinical models, laying the groundwork for investigating next-generation SARMs like this compound.

This compound: Pharmacological Profile

This compound is a non-steroidal SARM developed by Acadia Pharmaceuticals. It is a partial agonist of the androgen receptor (AR) with high affinity.[1] While its primary investigation has been in the context of muscle wasting, its pharmacological properties warrant exploration in neurodegenerative contexts.[2][3][4]

Table 1: Pharmacodynamic Properties of this compound and Related SARMs

| Compound | Target Receptor | Binding Affinity (Ki) | Agonist/Antagonist Profile | Key Preclinical Findings (Non-Neuro) | Reference |

| This compound | Androgen Receptor (AR) | 5 nM | Partial Agonist | Stimulates anabolic activity in muscle with reduced effects on prostate. | [1][2] |

| Testosterone | Androgen Receptor (AR) | 29 nM | Agonist | Broad anabolic and androgenic effects. | [1] |

| Dihydrotestosterone (DHT) | Androgen Receptor (AR) | 10 nM | Agonist | Potent androgen with broad physiological effects. | [1] |

| RAD140 | Androgen Receptor (AR) | 7 nM | Agonist | Neuroprotective in cultured neurons and in vivo models. | [5][6] |

| ACP-105 | Androgen Receptor (AR) | Not explicitly stated | Agonist | Improves cognitive performance in mouse models. | [7][8] |

| NEP28 | Androgen Receptor (AR) | Not explicitly stated | Agonist | Increases activity of the Aβ-degrading enzyme neprilysin. | [9] |

Proposed Mechanism of Action in a Neuroprotective Context

Based on preclinical evidence from other SARMs, the neuroprotective effects of this compound in the context of Alzheimer's disease are hypothesized to be mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5][10]

MAPK Signaling Pathway

Activation of the androgen receptor by a SARM like this compound is thought to initiate a cascade of intracellular signaling events, leading to the phosphorylation of key proteins like ERK (extracellular signal-regulated kinase). This signaling cascade is crucial for promoting cell survival and resilience against apoptotic insults, such as those induced by amyloid-beta.[5][10][11]

Preclinical Evidence from Related SARMs in Alzheimer's Models

While direct studies on this compound in Alzheimer's models are not yet available, research on other SARMs provides a strong proof-of-concept.

Table 2: Summary of Neuroprotective Effects of SARMs in Preclinical AD Models

| SARM | Model System | Key Findings | Reference |

| RAD140 | Primary rat hippocampal neurons | - Reduced cell death induced by Aβ. - Neuroprotection was dependent on MAPK signaling. | [5][6][12] |

| RAD140 | Kainate-lesioned male rats | - Protected hippocampal neurons from excitotoxic cell death. | [5][6][12] |

| ACP-105 | Triple transgenic mice (3xTg-AD) | - Improved long-term spatial memory. - Decreased anxiety-like behavior. - Increased levels of Aβ-degrading enzymes (neprilysin and insulin-degrading enzyme). - Decreased Aβ levels in the brain. | [7][13] |

| NEP28 | Androgen-depleted mice | - Increased the activity of the Aβ-degrading enzyme neprilysin. | [9] |

Proposed Experimental Protocols for this compound

To rigorously evaluate the potential of this compound in Alzheimer's disease, a phased experimental approach is recommended, progressing from in vitro characterization to in vivo efficacy studies.

In Vitro Neuroprotection Assay

Objective: To determine if this compound can protect cultured neurons from amyloid-beta induced toxicity.

Methodology:

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 (E18) rat pups and cultured in neurobasal medium supplemented with B27 and GlutaMAX.

-

Treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 24 hours.

-

Induction of Toxicity: Soluble oligomers of amyloid-beta 1-42 (Aβ42) are added to the culture medium at a final concentration of 5 µM to induce neurotoxicity.

-

Viability Assessment: After 24 hours of Aβ42 exposure, cell viability is assessed using the MTT assay or by counting surviving neurons immunolabeled with NeuN.

-

Mechanism of Action: To investigate the involvement of the MAPK pathway, a parallel experiment is conducted where neurons are co-treated with this compound and a MEK inhibitor (e.g., U0126).

In Vivo Cognitive Assessment in an Alzheimer's Mouse Model

Objective: To assess the ability of this compound to improve cognitive function in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: Use a well-established transgenic mouse model of AD, such as the 5XFAD or 3xTg-AD mice, which develop age-dependent amyloid pathology and cognitive deficits.

-

Drug Administration: At an age just prior to the typical onset of cognitive decline, mice are chronically treated with this compound or vehicle control via oral gavage or subcutaneous injection for a period of 3-6 months.

-

Behavioral Testing: A battery of behavioral tests is performed to assess different aspects of cognition:

-

Morris Water Maze: To evaluate spatial learning and memory.

-

Y-Maze: To assess short-term working memory.

-

Novel Object Recognition: To test recognition memory.

-

-

Biochemical Analysis: Following the completion of behavioral testing, brain tissue is collected for:

-

ELISA: To quantify Aβ40 and Aβ42 levels.

-

Western Blot: To measure levels of synaptic proteins (e.g., synaptophysin, PSD-95) and phosphorylated tau.

-

Immunohistochemistry: To visualize amyloid plaques and neuroinflammation.

-

Future Directions and Conclusion

The investigation of this compound in the context of Alzheimer's disease represents a novel and promising frontier. The foundational evidence from related SARMs strongly suggests that this compound could exert neuroprotective effects through mechanisms such as the activation of the MAPK signaling pathway and potentially by modulating the clearance of amyloid-beta.

Future research should prioritize a systematic evaluation of this compound, beginning with the in vitro protocols outlined in this guide to establish a direct neuroprotective effect. Positive in vitro results would provide a strong rationale for progressing to in vivo studies in transgenic Alzheimer's models to assess cognitive and neuropathological outcomes. Furthermore, detailed pharmacokinetic studies to determine the brain penetrance of this compound are crucial.

References

- 1. AC-262,536 - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fitscience.co [fitscience.co]

- 4. direct-sarms.com [direct-sarms.com]

- 5. Selective androgen receptor modulator RAD140 is neuroprotective in cultured neurons and kainate-lesioned male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nonsteroidal Selective Androgen Receptor Modulators and Selective Estrogen Receptor β Agonists Moderate Cognitive Deficits and Amyloid-β Levels in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of the SARM ACP-105 on rotorod performance and cued fear conditioning in sham-irradiated and irradiated female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel selective androgen receptor modulator, NEP28, is efficacious in muscle and brain without serious side effects on prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. RAD140 provides neuroprotection - ACS Community [communities.acs.org]

- 12. Selective Androgen Receptor Modulator RAD140 Is Neuroprotective in Cultured Neurons and Kainate-Lesioned Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nonsteroidal selective androgen receptor modulators and selective estrogen receptor β agonists moderate cognitive deficits and amyloid-β levels in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of AC-262536 on Prostate Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the selective androgen receptor modulator (SARM), AC-262536, on prostate cancer cell lines. The information presented is collated from preclinical studies and aims to serve as a comprehensive resource for researchers in oncology and drug development.

Core Concepts: this compound and its Mechanism of Action

This compound is a non-steroidal selective androgen receptor modulator that has demonstrated tissue-selective anabolic effects in preclinical studies.[1][2] It acts as a partial agonist at the androgen receptor (AR), meaning it can bind to and activate the receptor, but with a lower maximal effect compared to endogenous androgens like dihydrotestosterone (B1667394) (DHT).[1][2] This characteristic is particularly relevant in the context of prostate cancer, where AR signaling is a key driver of disease progression.

In the androgen-sensitive prostate cancer cell line, LNCaP, this compound has been shown to act as a functional antagonist. It dose-dependently inhibits the proliferation induced by DHT.[1] This suggests that this compound can compete with androgens for binding to the AR in prostate cancer cells, thereby attenuating the downstream signaling that leads to cell growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on the LNCaP human prostate cancer cell line.

| Parameter | Cell Line | Condition | Concentration of this compound | Result | Reference |

| Inhibition of DHT-induced Proliferation | LNCaP | Co-treatment with DHT | 100 nM | 47.2% ± 12.2% inhibition | [1] |

| Inhibition of DHT-induced Proliferation | LNCaP | Co-treatment with DHT | 1 µM | 50.7% ± 7.6% inhibition (plateau) | [1] |

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in this guide.

Cell Culture and Maintenance

-

Cell Line: LNCaP (androgen-sensitive human prostate adenocarcinoma cells).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Cells are passaged upon reaching 80-90% confluency using a suitable dissociation reagent like TrypLE.

DHT-Induced Proliferation Inhibition Assay

-

Cell Seeding: LNCaP cells are seeded in 96-well plates at a density of 5,000 cells per well in complete growth medium and allowed to adhere overnight.

-

Hormone Deprivation: The following day, the medium is replaced with a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CSS) to remove endogenous androgens. Cells are incubated for 24 hours.

-

Treatment: Cells are then treated with a fixed concentration of DHT to induce proliferation, in the presence or absence of varying concentrations of this compound (e.g., 10 nM to 10 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Cell Viability Assessment: Cell viability is measured using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo.

-

MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan (B1609692) crystals are solubilized with a solvent (e.g., DMSO), and the absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

CellTiter-Glo Assay: The reagent is added to the wells, and after a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.

-

-

Data Analysis: The percentage of inhibition is calculated by comparing the viability of cells treated with DHT and this compound to those treated with DHT alone. The IC50 value, the concentration of this compound that inhibits 50% of the DHT-induced proliferation, can be determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow discussed in this guide.

Conclusion and Future Directions

The available preclinical data indicate that this compound can act as a functional antagonist of the androgen receptor in LNCaP prostate cancer cells, leading to the inhibition of androgen-driven proliferation. This suggests a potential therapeutic application for this compound in the context of hormone-sensitive prostate cancer.

Further research is warranted to fully elucidate the effects of this compound on a broader range of prostate cancer cell lines, including androgen-independent and castration-resistant models. Investigating the impact of this compound on apoptosis, cell cycle progression, and the expression of key androgen receptor target genes would provide a more comprehensive understanding of its mechanism of action. Moreover, in vivo studies using prostate cancer xenograft models are necessary to validate these in vitro findings and to assess the therapeutic potential of this compound in a more complex biological system.

References

Unraveling the Anabolic Selectivity of AC-262536: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

AC-262536, a non-steroidal selective androgen receptor modulator (SARM), has emerged as a compound of interest in the field of muscle wasting disorders and androgen replacement therapies. Developed by Acadia Pharmaceuticals, this potent and selective ligand for the androgen receptor (AR) demonstrates a promising dissociation between its anabolic and androgenic effects. This guide provides an in-depth technical overview of the anabolic to androgenic ratio of this compound, detailing the experimental protocols used for its determination and the underlying signaling pathways.

Quantitative Analysis of Anabolic and Androgenic Activity

Preclinical studies in castrated male rats have been pivotal in quantifying the tissue-selective effects of this compound. The primary method utilized is the Hershberger assay, a standardized in vivo bioassay to screen for androgenic and antiandrogenic activities of chemical substances. The assay relies on the weight changes of specific androgen-responsive tissues. In these studies, the levator ani muscle, a skeletal muscle, serves as a marker for anabolic activity, while the prostate and seminal vesicles are key indicators of androgenic effects.

The results from a foundational two-week chronic study demonstrated that this compound exhibits approximately 66% of the anabolic efficacy of testosterone (B1683101) in stimulating the growth of the levator ani muscle.[1][2][3] In stark contrast, it produced only about 27% of the androgenic activity of testosterone on the prostate gland and seminal vesicles.[1][2][3] This selective action results in an anabolic to androgenic ratio of approximately 2.45:1.[3][4] For comparison, testosterone has a baseline anabolic to androgenic ratio of 1:1.[4]

| Parameter | This compound | Testosterone |

| Anabolic Activity (Levator Ani Muscle Growth) | ~66% of Testosterone's effect | 100% |

| Androgenic Activity (Prostate & Seminal Vesicle Growth) | ~27% of Testosterone's effect | 100% |

| Anabolic to Androgenic Ratio | ~2.45:1 | 1:1 |

| Binding Affinity (Ki) for Androgen Receptor | 5 nM | 29 nM |

Experimental Protocol: The Hershberger Assay

The determination of the anabolic to androgenic ratio of this compound is reliant on a meticulously executed Hershberger assay. The following provides a detailed methodology based on standardized protocols for this assay.[5][6][7]

1. Animal Model and Preparation:

-

Species and Strain: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar).

-

Age at Castration: Approximately 42 days of age.

-

Acclimation Period: A post-operative recovery and acclimation period of at least seven days is required to allow for the regression of androgen-dependent tissues and the stabilization of the hypothalamic-pituitary-gonadal axis.

2. Housing and Diet:

-

Animals are housed in a controlled environment with a standard light-dark cycle (e.g., 12 hours light, 12 hours dark).

-

Standard laboratory chow and water are provided ad libitum.

3. Experimental Groups:

-

Vehicle Control: Castrated rats receiving the vehicle (e.g., corn oil, sesame oil) only.

-

Testosterone Propionate (B1217596) (TP) Reference Group: Castrated rats receiving a standardized dose of TP (e.g., 0.2-0.4 mg/kg/day) to serve as a positive control for both anabolic and androgenic effects.

-

This compound Treatment Groups: Castrated rats receiving various dose levels of this compound (e.g., 3, 10, 30 mg/kg/day) to establish a dose-response relationship.[8]

4. Administration of Test Substances:

-

The test substance (this compound) and the reference compound (TP) are typically administered daily for 10 consecutive days.

-

The route of administration can be oral gavage or subcutaneous injection.

5. Necropsy and Tissue Collection:

-

Approximately 24 hours after the final dose, the animals are euthanized.

-

The following tissues are carefully dissected, trimmed of any adhering fat or connective tissue, and weighed to the nearest 0.1 mg:

-

Anabolic Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate, seminal vesicles (including coagulating glands and their fluids).

-

6. Data Analysis:

-

The mean tissue weights for each treatment group are compared to the vehicle control group.

-

The anabolic and androgenic potency of this compound is expressed as a percentage of the effect observed with the testosterone propionate reference group.

-

The anabolic to androgenic ratio is then calculated by dividing the relative anabolic activity by the relative androgenic activity.

Signaling Pathway and Mechanism of Action

This compound functions as a partial agonist of the androgen receptor.[1][2] Its tissue selectivity is attributed to its unique conformational interaction with the AR, leading to differential recruitment of co-regulatory proteins in various tissues. This results in the activation of anabolic pathways in muscle and bone while having a reduced impact on androgenic tissues like the prostate.

Upon binding to the androgen receptor in a muscle cell, this compound induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in muscle protein synthesis and hypertrophy.

Experimental Workflow: Hershberger Assay

The following diagram illustrates the logical flow of the Hershberger assay for determining the anabolic and androgenic properties of a test compound like this compound.

References

- 1. AC-262,536 - Wikipedia [en.wikipedia.org]

- 2. Pharmacological characterization of this compound, a novel selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Review, Dosage, Results And More | April 2024 - sarmguide [sarmguide.com]

- 4. moreplatesmoredates.com [moreplatesmoredates.com]

- 5. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for AC-262536 In Vivo Rodent Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design and execution of in vivo rodent studies to evaluate the efficacy and safety of the selective androgen receptor modulator (SARM), AC-262536. The protocols outlined below are based on available preclinical data and established methodologies for similar compounds.

Introduction to this compound